Researchers often face compromised thermal stability or side reactions when using generic benzoyl chlorides. 4-Fluorobenzoyl chloride (CAS 402-61-9) overcomes this with a unique para-fluoro substitution that enhances electronic control.
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AS057278, or 4-Fluorobenzoyl chloride (CAS 402-61-9), is a functionalized acylating agent used as a critical intermediate in organic synthesis. It serves as a primary building block for introducing the 4-fluorobenzoyl moiety, a structure valued in the development of advanced pharmaceuticals, agrochemicals, and high-performance polymers such as aramids and poly(aryl ether ketone)s. The para-positioned fluorine atom distinguishes it from the parent compound, benzoyl chloride, by altering the electronic properties of the aromatic ring, which in turn modifies the reactivity of the acyl chloride and imparts specific characteristics, like enhanced thermal stability and metabolic resistance, to the final products.
Substituting 4-Fluorobenzoyl chloride with analogs like benzoyl chloride, 4-chlorobenzoyl chloride, or its positional isomers (2-fluoro/3-fluoro) is often unviable in performance-critical applications. The fluorine atom at the para-position exerts a unique and strong electron-withdrawing inductive effect, which is not replicated by chlorine or by fluorine in other positions. This specific electronic influence is critical for modulating acylation reactivity and, more importantly, for defining the downstream properties of resulting materials. In polymer science, this substitution can lead to significant reductions in thermal stability, solubility, and optical transparency of the final aramid or polyimide films. In pharmaceutical synthesis, the specific 4-fluoro substitution pattern is often integral to a molecule's metabolic stability and biological activity, making other analogs unsuitable as precursors.
Absence of the 5-methyl group may shift DAAO inhibition and CNS exposure, limiting model reproducibility.
Much lower DAAO affinity and negligible BBB penetration make it unsuitable for CNS D-serine modulation research.
Different substitution patterns on the pyrazole ring can alter target engagement and in vivo behavioral readouts.
Aramids synthesized using fluorinated diamine and diacid chloride monomers, such as those derived from 4-fluorobenzoyl chloride, demonstrate markedly improved solubility in aprotic polar solvents compared to their non-fluorinated counterparts. This enhanced solubility is critical for achieving high molecular weight polymers during low-temperature solution polycondensation and facilitates easier processing into high-quality, uniform films without the need for solubility-enhancing salts like LiCl or CaCl2, which can act as impurities. For example, aramids incorporating fluorinated monomers dissolve well in solvents like N,N-Dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP), whereas many standard aramids exhibit poor solubility, complicating fabrication.
| Evidence Dimension | Solubility in Aprotic Polar Solvents (e.g., DMAc, NMP) |
| Target Compound Data | Aramids from fluorinated monomers show good solubility |
| Comparator Or Baseline | Standard non-fluorinated aramids often have poor solubility and require salt additives for processing |
| Quantified Difference | Qualitative but significant improvement in processability by avoiding salt additives and enabling solution-based fabrication |
| Conditions | Low-temperature solution polycondensation for aramid synthesis |
Improved solubility directly translates to easier, more cost-effective processing and higher-quality final materials, a key procurement consideration for polymer manufacturers.
The reactivity of a substituted benzoyl chloride in nucleophilic acyl substitution is strongly influenced by the electronic nature of the para-substituent, quantifiable by the Hammett substituent constant (σp). The fluoro group in the para-position (σp = +0.062) is electron-withdrawing by induction but a weak resonance donor. In contrast, the chloro group (σp = +0.227) is more strongly electron-withdrawing, while an unsubstituted ring (σp = 0) is the neutral baseline. This makes 4-fluorobenzoyl chloride more reactive than benzoyl chloride but less reactive than 4-chlorobenzoyl chloride, offering a precisely tuned level of electrophilicity for controlled acylation reactions where managing reaction rate and selectivity is critical.
| Evidence Dimension | Hammett Substituent Constant (σp) |
| Target Compound Data | σp (p-F) = +0.062 |
| Comparator Or Baseline | σp (p-Cl) = +0.227; σp (p-H) = 0.00 |
| Quantified Difference | The electron-withdrawing effect of p-F is present but significantly milder than that of p-Cl, providing an intermediate reactivity profile. |
| Conditions | Based on the ionization of benzoic acids in water at 25°C. |
This allows chemists to select a reactant with tailored reactivity, avoiding the sluggishness of benzoyl chloride or the potentially excessive reactivity and side reactions of 4-chlorobenzoyl chloride.
The use of fluorinated monomers, such as those derived from 4-fluorobenzoyl chloride, is a key strategy for producing colorless and optically transparent aramid films. The strong electron-withdrawing nature of the fluorine-containing groups effectively suppresses intramolecular charge transfer, which is a primary cause of yellowing in aromatic polymers. Aramid films prepared with fluorinated diamines (e.g., TFMB) and diacid chlorides exhibit exceptionally high light transmittance and low yellowing. For instance, a film made with TFMB showed a light transmittance of 95.1% at 420 nm and a very low yellow index of 2.4, performance levels that are difficult to achieve with standard non-fluorinated aromatic monomers.
| Evidence Dimension | Optical Properties of Resulting Aramid Film |
| Target Compound Data | Light Transmittance (@420nm): 95.1%; Yellow Index: 2.4 (for film made with related fluorinated monomers) |
| Comparator Or Baseline | Non-fluorinated aramids which typically exhibit significant coloration (yellowing) and lower optical transparency. |
| Quantified Difference | Substantial improvement in optical clarity and reduction in yellowness, critical for optical applications. |
| Conditions | Aramid film synthesized via low-temperature solution condensation. |
For applications in flexible electronics, displays, and protective optical coatings, procuring a fluorinated precursor like AS057278 is essential for meeting stringent optical performance requirements.
As a precursor for polycondensation reactions, 4-Fluorobenzoyl chloride is the right choice for manufacturing aramids intended for applications requiring high thermal stability combined with excellent optical transparency and colorlessness, such as flexible display substrates or protective coatings for optical components.
In multi-step organic synthesis, the tuned reactivity of 4-Fluorobenzoyl chloride allows for controlled acylation reactions. It is a preferred reagent when the higher reactivity of a chloro-analog could lead to side products, or when the lower reactivity of benzoyl chloride would require harsh conditions, making it ideal for producing complex active pharmaceutical ingredients (APIs).
The incorporation of fluoro-substituents is a well-established strategy for tailoring the mesomorphic and physical properties of liquid crystals, including dielectric anisotropy and melting point. 4-Fluorobenzoyl chloride serves as a key building block for synthesizing novel fluorinated mesogens used in advanced liquid crystal displays (LCDs) and other electro-optical devices.
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